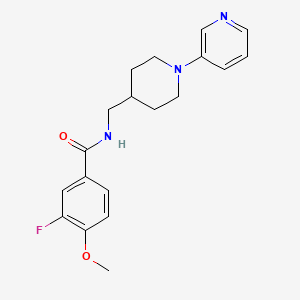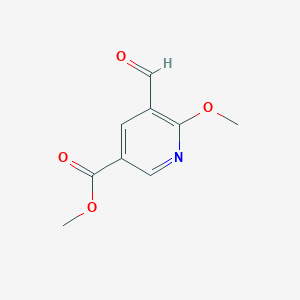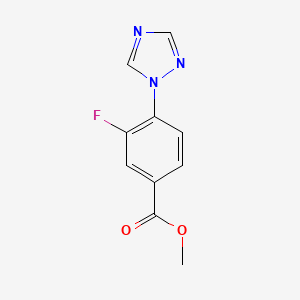
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide" is a structurally complex molecule that may be of interest in various fields of chemical and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into similar fluoro-benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of fluoro-benzamide derivatives is often a multi-step process that can involve the use of starting materials such as difluorobenzoic acid and various amines. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall chemical yield, indicating the complexity and low efficiency that can be associated with such synthetic routes . The synthesis of other related compounds, such as 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, involved electrophilic fluorination and palladium-catalyzed reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluoro-benzamide derivatives is often characterized using techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing its crystallization in the monoclinic space group and the presence of N-H···O hydrogen bonds . Similarly, an isomer grid of nine fluoro-N-(pyridyl)benzamides was examined to correlate structural relationships and molecular conformations . These studies provide a foundation for understanding the potential molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactions involving fluoro-benzamide derivatives can include nucleophilic substitution, as seen in the radiosynthesis of fluorinated benzamide neuroleptics . Additionally, the reactivity of such compounds can be influenced by the position of the fluorine atom, as demonstrated by the isomorphous 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides, which exhibit different intermolecular interactions and contacts . These findings suggest that the chemical reactivity of the compound may also be influenced by the position of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-benzamide derivatives can vary based on their molecular structure. For example, the melting point behavior of an isomer grid of fluoro-N-(pyridyl)benzamides was found to be more dependent on the substituent position rather than the nature of the substituent . The synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride provides additional data on the synthesis and potential properties of fluoro-benzamide derivatives . These studies can inform predictions about the physical and chemical properties of "this compound."
Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition
Studies on compounds with structural similarities to "3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide" have been conducted to understand their metabolism, disposition, and pharmacokinetics in humans. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) explored its metabolism and disposition after oral administration. This study provided insights into the compound's principal routes of metabolism and its elimination patterns, highlighting the importance of such research in drug development processes (Renzulli et al., 2011).
Radioligand Development for Imaging
Another application area is the development of radioligands for imaging studies. For instance, compounds structurally related to "this compound" have been used in the development of selective CNS D2 dopamine receptor ligands suitable for SPECT imaging. These studies are crucial for understanding the distribution and density of receptors in various neurological conditions, thereby assisting in the diagnosis and treatment of diseases such as Parkinson's and schizophrenia (Tatsch et al., 1991).
PET Imaging in Neurology
Furthermore, compounds with affinity to serotonin or dopamine receptors have been used in PET imaging to explore brain receptor distribution in health and disease. For example, 18F-MPPF PET imaging has been utilized to delineate 5-HT1A receptors in the human brain, contributing to our understanding of the serotonergic system's role in psychiatric and neurodegenerative disorders. This research is instrumental in developing targeted therapies and understanding the pathophysiology of these conditions (Costes et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, also known as Pralsetinib , is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation . It is involved in the development of several types of cancers when mutated .
Mode of Action
Pralsetinib acts as a potent and selective inhibitor of RET . It binds to the RET protein, inhibiting its kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . The compound has shown effective inhibition against both wild-type RET and several RET oncogenic mutations .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are critical for cell proliferation, survival, and differentiation . By inhibiting RET, Pralsetinib disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
It is noted that the compound is soluble in dmso , suggesting it may have good absorption and distribution characteristics. The compound’s bioavailability, metabolism, and excretion properties would need further investigation.
Result of Action
The inhibition of RET by Pralsetinib leads to the suppression of tumor growth . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and more effectively inhibit the proliferation of cells with RET mutations compared to other multi-kinase inhibitors . In vivo, Pralsetinib has been shown to effectively inhibit tumors driven by various RET mutations and fusions in non-small cell lung cancer and thyroid cancer xenografts, without inhibiting VEGFR2 .
Direcciones Futuras
The future directions for the research and development of similar compounds could involve further exploration of their potential applications . For example, the catalytic protodeboronation of pinacol boronic esters, a reaction involved in the synthesis of similar compounds, has been suggested as a valuable but unknown transformation .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFONIJPBQJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)


![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)


![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)